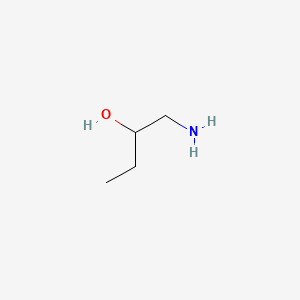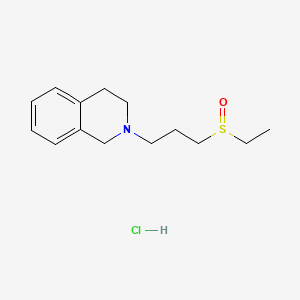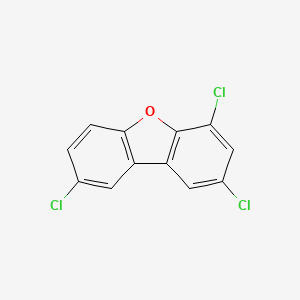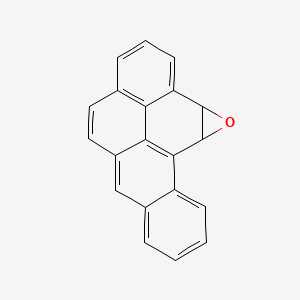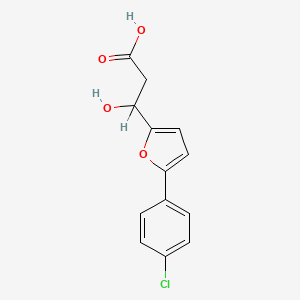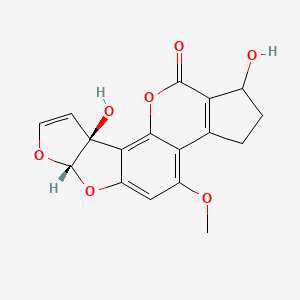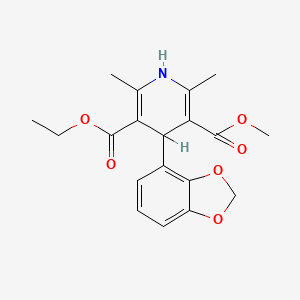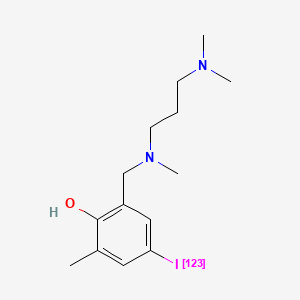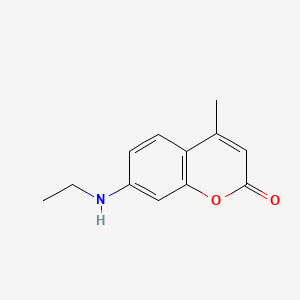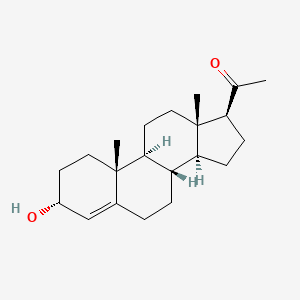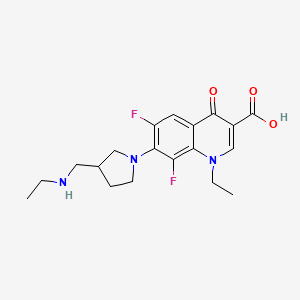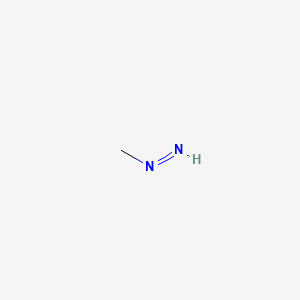mercury](/img/structure/B1205724.png)
[2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-yl](hydroxy)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-dibromo-4-hydroxymercurifluorescein is a xanthene dye that is fluorescein bearing bromine substituents at positions 2 and 7 as well as a hydroxymercurio substituent at position 4. It has a role as an antiseptic drug, a fluorochrome and a histological dye. It is an organobromine compound, a xanthene dye, a member of benzoic acids and an arylmercury compound. It derives from a fluorescein. It is a conjugate acid of a 2,7-dibromo-4-hydroxymercurifluorescein(2-).
Applications De Recherche Scientifique
Fluorescent Probes and Sensors
2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-ylmercury and its analogs are significant in the development of fluorescent probes and sensors. These compounds are employed to detect reactive oxygen species (ROS) and other specific molecules in biological and chemical systems:
Detection of Reactive Oxygen Species
Setsukinai et al. (2003) synthesized novel fluorescence probes using similar xanthene derivatives to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite. This advancement allows for differentiating hROS from other ROS types, contributing to understanding their roles in biological and chemical processes (Setsukinai et al., 2003).
Mercury Detection in Aqueous Media
García-Beltrán et al. (2012) introduced a new probe based on xanthene derivative structure for detecting mercuric ions (Hg2+) in aqueous media. This probe is notable for its high selectivity and ability to be used in living cells, demonstrating the practical applications of these compounds in environmental monitoring and biological research (García-Beltrán et al., 2012).
CO Release Activated by Light
Antony et al. (2013) reported the use of a fluorescein analogue, which serves as a transition-metal-free carbon monoxide releasing molecule when activated by visible light. This feature has potential applications in controlled CO release in both water and methanol, enhancing the study of CO's role in various biological systems (Antony et al., 2013).
Corrosion Inhibition in Industrial Applications
These compounds also find applications in industrial processes, particularly in corrosion inhibition:
- Inhibition of Corrosion in Steel: Arrousse et al. (2021) conducted a theoretical study on the synthesis of compounds including xanthene derivatives, demonstrating their effectiveness as inhibitors against corrosion of mild steel in acidic media. This research provides valuable insights into the application of these compounds in protecting industrial materials from corrosive environments (Arrousse et al., 2021).
Propriétés
Nom du produit |
[2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-yl](hydroxy)mercury |
|---|---|
Formule moléculaire |
C20H11Br2HgO6 |
Poids moléculaire |
707.7 g/mol |
Nom IUPAC |
[2,7-dibromo-9-(2-carboxyphenyl)-3-hydroxy-6-oxoxanthen-4-yl]mercury;hydrate |
InChI |
InChI=1S/C20H9Br2O5.Hg.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;/h1-7,24H,(H,25,26);;1H2 |
Clé InChI |
NDMVPGYBWSZHHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)O)[Hg])Br)C(=O)O.O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
